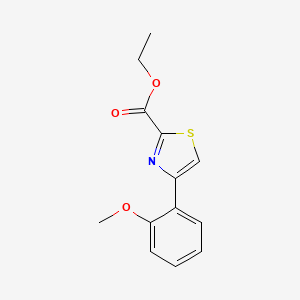

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

Beschreibung

Chemical Significance of Thiazole Derivatives in Heterocyclic Chemistry

Thiazole derivatives occupy a pivotal role in heterocyclic chemistry due to their diverse pharmacological activities and structural versatility. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as a foundational scaffold in numerous biologically active compounds. This moiety is integral to natural products such as vitamin B1 (thiamine) and peptide alkaloids, as well as synthetic drugs like the antibiotic penicillin and the antifungal agent abafungin. The electron-rich nature of the thiazole ring enables participation in π-π stacking interactions and hydrogen bonding, making it indispensable in drug design for targeting enzymes and receptors.

Recent advances in synthetic methodologies, particularly the Hantzsch-thiazole synthesis, have expanded the accessibility of thiazole derivatives. This (3 + 2) heterocyclization reaction employs phenacyl bromides and thioamides to construct the thiazole core, enabling the introduction of diverse substituents for tailored biological activity. For example, the methoxyphenyl group in Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate enhances lipophilicity and π-electron density, factors critical for optimizing pharmacokinetic properties.

The hybridization of thiazole moieties with other pharmacophoric fragments, such as pyrazolines, has yielded compounds with synergistic effects against multidrug-resistant pathogens and cancer cells. These hybrids leverage the thiazole ring’s ability to modulate electronic environments while maintaining metabolic stability, underscoring its significance in medicinal chemistry.

Structural Uniqueness of this compound

This compound (C₁₃H₁₃NO₃S, molecular weight 263.31 g/mol) exhibits a distinctive architecture that combines a thiazole core with a 2-methoxyphenyl substituent and an ethyl carboxylate group. The thiazole ring’s C-4 position is occupied by the methoxyphenyl group, while the C-2 position features the carboxylate ester. This arrangement creates a polarized electronic environment: the electron-donating methoxy group (-OCH₃) enhances the aromatic system’s electron density, whereas the carboxylate ester introduces electrophilic character at the carbonyl carbon.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core structure | 1,3-thiazole ring with substitutions at C-2 and C-4 |

| C-2 substituent | Ethyl carboxylate (-COOEt) |

| C-4 substituent | 2-Methoxyphenyl group (-C₆H₄-OCH₃) |

| Electronic effects | Electron-rich aryl group vs. electron-withdrawing carboxylate |

| Molecular interactions | Hydrogen bonding (ester carbonyl), π-π stacking (aryl-thiazole) |

The methoxyphenyl group’s ortho-substitution pattern induces steric hindrance, potentially influencing the compound’s conformational flexibility and binding affinity to biological targets. Comparative studies with analogs, such as Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, reveal that electron-donating groups (e.g., -OCH₃) enhance stability under physiological conditions compared to electron-withdrawing groups (e.g., -NO₂).

The ethyl carboxylate moiety serves dual roles: it acts as a protecting group for the carboxylic acid during synthesis and modulates solubility. Hydrolysis of this ester under basic or enzymatic conditions yields the corresponding carboxylic acid, a common strategy for prodrug activation. Synthetic routes to this compound often involve cyclocondensation of 2-bromoacetophenone derivatives with thiourea, followed by esterification. For instance, reacting 2-bromo-4'-methoxyacetophenone with ethyl thiooxamate in ethanol at 70°C produces the thiazole ring via nucleophilic substitution and cyclization.

This structural configuration positions this compound as a versatile intermediate for further functionalization. Bromination at the thiazole’s C-5 position or substitution of the methoxy group with other alkoxy chains can yield derivatives with enhanced bioactivity. The compound’s crystalline nature, evidenced by its well-defined melting point, further facilitates purification and characterization, making it a valuable candidate for structure-activity relationship studies.

Eigenschaften

Molekularformel |

C13H13NO3S |

|---|---|

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

DIVOMDHHLYPGBR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

- α-Monohalogenation : β-Keto esters react with TBCA at 25°C for 4 hours, yielding α-bromo-β-keto esters.

- Cyclization : The intermediate is treated with thiourea derivatives in the same pot, forming the thiazole ring via nucleophilic substitution.

- Esterification : Ethanol is introduced to esterify the carboxylate group, yielding the final product.

Key Data :

- Yield : 87%.

- Purity : >95% (HPLC).

- Advantages : Eliminates solvent switching, reduces reaction time, and minimizes hazardous byproducts.

Hantzsch Thiazole Synthesis with α-Haloketones

The classical Hantzsch method remains widely used, involving cyclocondensation of α-haloketones with thioureas. For Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, 2-methoxybenzaldehyde is condensed with ethyl chloroacetoacetate to form the α-haloketone precursor.

Procedure:

- Aldol Condensation : 2-Methoxybenzaldehyde reacts with ethyl chloroacetoacetate in ethanol under acidic conditions (HCl), forming α-chloro-β-keto ester.

- Cyclization : The α-chloro intermediate is treated with thiourea in refluxing ethanol, inducing ring closure.

- Workup : The crude product is purified via recrystallization from methanol.

Key Data :

- Yield : 65–72%.

- Reaction Time : 6–8 hours.

- Limitations : Requires stoichiometric acid, generating corrosive waste.

Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the thiazole ring. A Suzuki-Miyaura coupling between ethyl 4-bromothiazole-2-carboxylate and 2-methoxyphenylboronic acid is particularly effective.

Procedure:

- Bromination : Ethyl thiazole-2-carboxylate is brominated at the 4-position using N-bromosuccinimide (NBS) in DMF.

- Coupling : The brominated intermediate reacts with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1).

- Isolation : The product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A modified Hantzsch protocol employs microwave conditions (150°C, 20 minutes) for cyclocondensation, achieving comparable yields to conventional methods.

Key Data :

Comparative Analysis of Synthetic Methods

Optimization Strategies

Solvent Selection

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-(2-Methoxyphenyl)thiazol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Thiazolring auftreten, insbesondere an Position 5.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Brom oder Chlorierungsmittel können unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Halogenierte Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that thiazole derivatives, including ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate, exhibit significant anticancer activity. For instance, studies have shown that compounds containing thiazole moieties can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. In particular, certain derivatives demonstrated IC50 values indicating potent activity against these cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of thiazole derivatives have revealed promising results. Specifically, this compound has been evaluated for its effects on SHSY-5Y neuroblastoma cells. Results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing healthy cells, highlighting their potential for targeted cancer therapies .

Therapeutic Potential

Pharmaceutical Applications

this compound is being explored for its potential use in pharmaceuticals. Its structural similarity to known drugs allows researchers to investigate its efficacy as a lead compound for developing new treatments for conditions such as cancer and neurodegenerative diseases. The compound's ability to selectively target cancer cells while minimizing effects on healthy tissues positions it as a candidate for further development in oncological therapies .

Herbicidal Activity

In addition to its anticancer applications, some thiazole derivatives have shown herbicidal properties. Preliminary bioassays suggest that this compound may possess moderate to good herbicidal activity, which could be beneficial in agricultural applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and related compounds:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Evren et al. (2019) | Strong selectivity against A549 and NIH/3T3 | A549, NIH/3T3 | 23.30 ± 0.35 mM |

| Mohamed & Ramadan (2020) | High efficacy against colon carcinoma and lung cancer | HCT-15, NCI-H322 | Not specified |

| Sayed et al. (2020) | Remarkable effectiveness against HCT-116 and HepG2 | HCT-116, HepG2, HT-29 | Not specified |

These findings underscore the compound's versatility and potential across various therapeutic areas.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-2-(4-Methoxyphenyl)thiazol-4-carboxylat

- 2-(2,3-Anhydrofuranosyl)thiazol-4-carboxamid

- 4-Methyl-2-[(3-Arylsydnon-4-yl-methylen)hydrazono]-2,3-dihydro-thiazol-5-carbonsäureethylester

Einzigartigkeit

Ethyl-4-(2-Methoxyphenyl)thiazol-2-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche biologische Aktivitäten verleiht. Das Vorhandensein der 2-Methoxyphenylgruppe verstärkt seine Interaktion mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der pharmazeutischen Chemie macht .

Biologische Aktivität

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article explores the biological activity of this compound, supported by research findings, structure-activity relationships (SAR), and case studies.

Overview of Thiazole Compounds

Thiazole derivatives are known for a variety of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The thiazole ring system contributes to the pharmacological properties of these compounds, making them a focal point for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Key Findings:

- Mechanism of Action: this compound is believed to exert its anticancer effects through the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

- Cytotoxicity: The compound demonstrated significant cytotoxic effects with IC50 values in the low nanomolar range against prostate cancer and melanoma cell lines, indicating its potency compared to traditional chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 0.021 - 0.071 | Inhibition of tubulin polymerization |

| Melanoma | Low nM | Disruption of mitotic spindle |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. This compound has been evaluated in various models for seizure activity.

Key Findings:

- Efficacy: The compound exhibited significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide .

- SAR Analysis: Studies indicate that substitutions on the phenyl ring, particularly electron-withdrawing groups, enhance anticonvulsant activity .

Table 2: Anticonvulsant Activity Data

| Compound | Median Effective Dose (mg/kg) | Model Tested |

|---|---|---|

| Ethyl 4-(2-methoxyphenyl)... | <20 | MES Model |

| Standard (Ethosuximide) | Reference | MES Model |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the thiazole ring and attached phenyl groups influence biological activity.

Key Observations:

- Substituents on Phenyl Ring: The presence of methoxy or halogen substituents significantly enhances both anticancer and anticonvulsant activities.

- Thiazole Ring Modifications: Variations in the thiazole structure can lead to changes in potency and selectivity against specific cancer types or seizure models .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Prostate Cancer Study: A comprehensive evaluation showed that this compound could reduce cell viability significantly more than conventional treatments, with minimal side effects observed in preliminary toxicity studies.

- Seizure Models: In animal models, this compound provided substantial protection against induced seizures, outperforming several existing anticonvulsants .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example:

- Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones or esters in ethanol under reflux, often with catalytic acetic acid to promote cyclization .

- Substitution reactions : Introducing the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and anhydrous conditions .

- Esterification : Final esterification of the carboxylate group using ethanol and acid catalysts .

Q. Key Characterization Data :

| Property | Value/Technique | Reference |

|---|---|---|

| CAS Number | 886366-81-0 | |

| Molecular Formula | C₁₃H₁₃NO₃S | |

| Melting Point | ~139–140°C (similar analogs) | |

| NMR Peaks (¹H/¹³C) | δ 1.35 (t, CH₃), 4.30 (q, CH₂O) |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. Example Crystallographic Data :

| Parameter | Value (from analogs) | Reference |

|---|---|---|

| Bond Length (C-S) | 1.72–1.75 Å | |

| Dihedral Angle (Thiazole-Phenyl) | 15–25° |

Q. What are the key reactivity patterns of the thiazole ring in this compound?

Methodological Answer:

- Electrophilic Substitution : The thiazole’s electron-deficient ring undergoes nitration or halogenation at the 5-position under acidic conditions .

- Nucleophilic Attack : The 2-carboxylate group can be hydrolyzed to carboxylic acids using NaOH/EtOH (reflux, 6h) .

- Oxidation : Thiazole sulfurs oxidize to sulfoxides/sulfones with m-CPBA or H₂O₂ .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites and bond dissociation energies .

- Retrosynthesis Tools : AI models (e.g., Template_relevance Reaxys) propose synthetic pathways by analyzing reaction databases .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide drug design .

Q. How do structural modifications impact biological activity in thiazole derivatives?

Methodological Answer:

-

SAR Studies :

-

Biological Screening :

Activity Assay/Result (IC₅₀) Reference Anticancer (MCF-7) 12.5 μM (vs. 25 μM for unsubstituted) Antimicrobial (E. coli) MIC = 64 μg/mL

Q. How to resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Assay Variability : Control for cell line specificity (e.g., MCF-7 vs. HEK293) and incubation time .

- Metabolic Stability : Use LC-MS to quantify active metabolites (e.g., hydrolyzed carboxylic acid) in serum .

- Structural Confirmation : Re-evaluate batch purity via HPLC and XRD to rule out degradation products .

Q. What are the challenges in crystallizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.